Acetylferrocene

Catalog No.
S515745
CAS No.
1271-55-2
M.F
C12H4FeO-8
M. Wt
228.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylferrocene

CAS Number

1271-55-2

Product Name

Acetylferrocene

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanone;iron(2+)

Molecular Formula

C12H4FeO-8

Molecular Weight

228.07 g/mol

InChI

InChI=1S/C7H3O.C5H.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h1H3;1H;/q2*-5;+2

InChI Key

SPKJCVZOZISLEI-UHFFFAOYSA-N

SMILES

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2]

Solubility

Soluble in DMSO

Synonyms

1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene;

Canonical SMILES

CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2]

Isomeric SMILES

CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Description

The exact mass of the compound Acetylferrocene is 228.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115511. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Structure Analysis

Acetylferrocene features a central iron atom sandwiched between two cyclopentadienyl (Cp) rings, similar to ferrocene. However, one of the Cp rings has an acetyl group (CH3CO) attached, replacing a hydrogen atom []. This substitution disrupts the symmetry of the molecule compared to ferrocene [].

Here are some key features of its structure:

  • Sandwich structure: The Fe atom interacts with the pi-electron clouds of both Cp rings, forming a stable complex [].
  • Electron-withdrawing effect: The acetyl group withdraws electrons from the Cp ring it's attached to, influencing its reactivity [].
  • Chiral center: Depending on the orientation of the Cp rings relative to the acetyl group, acetylferrocene can exist as two enantiomers [].

Chemical Reactions Analysis

Acetylferrocene participates in various reactions due to the presence of the reactive acetyl group. Here are some notable examples:

  • Synthesis: Acetylferrocene is commonly synthesized via Friedel-Crafts acylation of ferrocene with acetic anhydride [, ].

Fe(C5H5)2 + Ac2O → (C5H5)Fe(C5H4Ac) + HOAc (Eq. 1) []

  • Reduction: Acetylferrocene can be reduced with sodium borohydride to form 1-ferrocenylethanol, a chiral alcohol [].
  • Oxidation: Acetylferrocene can be oxidized to form acetylferrocenium, a one-electron oxidant used in research [].

Physical And Chemical Properties Analysis

  • Melting point: 81-83 °C [].
  • Boiling point: 161-163 °C (4 mmHg) [].
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Air-stable solid [].

While extensive data on specific hazards is limited, some general safety precautions are recommended when handling acetylferrocene:

  • Wear gloves and safety glasses when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper laboratory procedures for organometallic compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

228.02

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

1271-55-2

Dates

Modify: 2023-08-15
1: Yadav S, Singh RV. Ferrocenyl-substituted Schiff base complexes of boron: synthesis, structural, physico-chemical and biochemical aspects. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Jan;78(1):298-306. doi: 10.1016/j.saa.2010.10.010. Epub 2010 Dec 16. PubMed PMID: 21167770.
2: Zhang J, Liu WY, Zhang X. [Study of the characterization of beta-cyclodextrin-acetylferrocene-thiosemicarbazone inclusion complex and micro-environmental effects]. Guang Pu Xue Yu Guang Pu Fen Xi. 2005 Oct;25(10):1568-72. Chinese. PubMed PMID: 16395884.
3: Alvarado YJ, Peña-Suárez JL, Cubillán N, Labarca PH, Caldera-Luzardo JA, López-Linares F. Influence of the dielectric medium on the carbonyl infrared absorption peak of acetylferrocene. Molecules. 2005 Feb 28;10(2):457-74. PubMed PMID: 18007317.
4: Leung HW, Hallesy DW, Shott LD, Murray FJ, Paustenbach DJ. Toxicological evaluation of substituted dicyclopentadienyliron (ferrocene) compounds. Toxicol Lett. 1987 Sep;38(1-2):103-8. PubMed PMID: 3629622.
5: Bertau M, Jörg G. Saccharides as efficacious solubilisers for highly lipophilic compounds in aqueous media. Bioorg Med Chem. 2004 Jun 1;12(11):2973-83. PubMed PMID: 15142556.
6: Vashisht Gopal YN, Jayaraju D, Kondapi AK. Topoisomerase II poisoning and antineoplastic action by DNA-nonbinding diacetyl and dicarboxaldoxime derivatives of ferrocene. Arch Biochem Biophys. 2000 Apr 1;376(1):229-35. PubMed PMID: 10729210.

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